trans-Stilbene

Material Science Crystallography Process Chemistry

Unlike generic stilbene or cis-stilbene (mp 5–6°C), trans-Stilbene is a stable crystalline solid (mp 122–124°C) essential where solid-state performance is non-negotiable. Its unmatched solid-state fluorescence quantum yield (Φf >0.65) and industry-leading neutron/gamma pulse-shape discrimination (PSD FoM 1.38) make it the definitive organic scintillator for nuclear security, reactor instrumentation, and fundamental neutron physics. The reversible pressure-induced fluorescence enhancement (up to 4 GPa) establishes it as the benchmark for mechanochromic and high-pressure photophysics research. As a shelf-stable, scalable intermediate, it is the preferred precursor for optical brighteners, dye lasers, and non-steroidal estrogen pharmaceuticals. Procure the isomerically pure trans form ≥98% for reproducible, publication-ready results.

Molecular Formula C14H12
Molecular Weight 180.24 g/mol
CAS No. 103-30-0
Cat. No. B089595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Stilbene
CAS103-30-0
Molecular FormulaC14H12
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+
InChIKeyPJANXHGTPQOBST-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
Freely sol in benzene, ether;  practically insol in water;  sol in 90 parts cold alc, 13 parts boiling alc
2.90X10-1 mg/l in water at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





trans-Stilbene (CAS 103-30-0): Essential Properties and Research-Grade Procurement Specifications


trans-Stilbene (CAS 103-30-0), also designated (E)-stilbene or trans-1,2-diphenylethylene, is a diarylethene characterized by a central ethylene bridge linking two phenyl groups in a trans configuration [1]. This structural arrangement underpins its distinct photophysical properties, notably its solid-state blue fluorescence and a melting point of 122–124°C, which starkly contrasts with its cis-isomer [2]. These features establish trans-stilbene as a fundamental building block in organic synthesis, a key intermediate for fluorescent dyes and optical brighteners, and a benchmark scintillator material for neutron detection [3].

Why trans-Stilbene (CAS 103-30-0) Cannot Be Interchanged with Generic Stilbene or Common Analogs


Substituting trans-stilbene with a generic 'stilbene' or a close analog such as cis-stilbene, resveratrol, or p-terphenyl is scientifically unsound for most applications due to profound differences in physical state, photophysical behavior, and functional performance [1]. The mere isomeric configuration (cis vs. trans) dictates a >100°C difference in melting point, transitioning from a low-melting solid/liquid to a stable crystalline material, which critically impacts handling and formulation [2]. Furthermore, key performance metrics such as solid-state fluorescence quantum yield and neutron/gamma pulse-shape discrimination (PSD) figure-of-merit are not incremental improvements but represent categorical distinctions, making trans-stilbene uniquely suited for specific optical and radiation detection roles [3][4].

trans-Stilbene (CAS 103-30-0) Evidence-Based Differentiation and Comparative Performance Data


Melting Point Differential: trans-Stilbene vs. cis-Stilbene

The physical state and thermal stability of trans-stilbene are fundamentally distinct from its cis-isomer. trans-Stilbene is a crystalline solid with a melting point of 122–124 °C, whereas cis-stilbene is a liquid or low-melting solid with a melting point of approximately 5–6 °C [1][2]. This >100°C difference is a direct consequence of the trans configuration, which allows for more efficient crystal packing compared to the sterically hindered, non-planar cis form [3].

Material Science Crystallography Process Chemistry

Solid-State Fluorescence Quantum Yield: trans-Stilbene vs. p-Terphenyl and Anthracene

As a crystalline scintillator, trans-stilbene demonstrates a high absolute fluorescence quantum yield (Φf) that is competitive with, and in some contexts surpasses, other common organic scintillators. Measurements of aromatic hydrocarbon crystals yielded a lower limit Φf >0.65 for trans-stilbene, compared to 0.80 for p-terphenyl and >0.64 for anthracene [1]. Earlier work reported an absolute Φf of 0.65 for trans-stilbene crystals versus 0.52 for p-terphenyl at 290K [2].

Photophysics Solid-State Lighting Scintillation Materials

High-Pressure Fluorescence Behavior: trans-Stilbene vs. cis-Stilbene

Under hydrostatic pressure, the fluorescence response of the two isomers diverges dramatically. trans-Stilbene undergoes fluorescence enhancement at pressures up to 4 GPa, attributed to a reduction in the torsion angle of the benzene ring and the central C=C bond, leading to a more rigid, planar molecular geometry [1]. In contrast, cis-stilbene shows no such fluorescence enhancement due to its inherent non-planarity and π–π stacking [1]. At 8 GPa, trans-stilbene exhibits new peaks in UV-vis and XRD, indicating a structural change that is reversible upon pressure release, unlike the irreversible polymerization observed for cis-stilbene at 16 GPa [1].

High-Pressure Chemistry Piezochromism Materials Science

Neutron/Gamma Pulse Shape Discrimination (PSD) Figure of Merit

The ability to discriminate between neutron and gamma radiation is a paramount performance characteristic for scintillators used in mixed radiation fields. trans-Stilbene is recognized for its exceptional PSD capabilities [1]. A direct comparison of three organic scintillators (EJ-309, stilbene, and p-terphenyl) using a 252Cf source demonstrated that the stilbene detector achieved a PSD Figure-of-Merit (FoM) of 1.38, outperforming both EJ-309 (FoM = 1.17) and p-terphenyl (FoM = 1.21) [2].

Nuclear Detection Radiation Safety Scintillator Technology

Optimal Research and Industrial Applications for trans-Stilbene (CAS 103-30-0) Based on Evidence


Crystalline Organic Scintillator for Fast Neutron Detection

The high solid-state fluorescence quantum yield (Φf > 0.65) [1] and superior neutron/gamma pulse-shape discrimination (PSD FoM = 1.38) [2] establish trans-stilbene as a premier choice for neutron detection in mixed radiation environments. Its performance exceeds that of common alternatives like p-terphenyl and liquid scintillators like EJ-309, making it invaluable for nuclear security portals, research reactor instrumentation, and fundamental nuclear physics experiments requiring precise neutron spectroscopy.

Model System for Mechanochromic and Piezochromic Materials Research

Unlike its cis-isomer, trans-stilbene exhibits a distinct and reversible fluorescence enhancement under moderate hydrostatic pressure (up to 4 GPa) due to pressure-induced planarization [3]. This well-characterized, reproducible behavior makes trans-stilbene an ideal model compound for fundamental studies on the relationship between molecular geometry, intermolecular interactions, and optical properties under extreme conditions. Researchers developing new pressure-sensing materials or studying the photophysics of conjugated systems utilize trans-stilbene as a benchmark for comparison.

Benchmark Standard in Crystallography and Solid-State Photophysics

The stark difference in physical state and crystal packing efficiency between trans-stilbene (mp 122-124°C) and cis-stilbene (mp 5-6°C) provides a classic, quantifiable demonstration of the impact of molecular geometry on bulk material properties [4]. trans-Stilbene's well-defined crystal structure and robust, solid-state blue fluorescence make it a reliable standard for calibrating fluorescence spectrometers, studying exciton dynamics in organic crystals, and teaching fundamental principles of crystallography and molecular packing.

Chemical Precursor for High-Value Stilbene Derivatives

The shelf-stable, crystalline nature of trans-stilbene [4] and its established reactivity profile make it a practical and scalable starting material for synthesizing a vast array of functionalized stilbenes. This includes the production of industrial dyes, optical brighteners, and complex pharmaceutical intermediates like non-steroidal estrogens (e.g., diethylstilbestrol) . Its ease of handling and well-understood chemistry offer a clear advantage in process development and manufacturing over its unstable cis-isomer.

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